molecular formula C5H6N4S B11758060 6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11758060
M. Wt: 154.20 g/mol
InChI Key: LDZMLHALXRDROF-UHFFFAOYSA-N
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Description

6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that combines the structural features of triazole and thiadiazine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles. This reaction can lead to the formation of two regioisomers: 7-aroyl-6-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and 7-acetyl-6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for larger production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to its specific fusion of triazole and thiadiazine rings, which imparts distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in drug design and development .

Properties

Molecular Formula

C5H6N4S

Molecular Weight

154.20 g/mol

IUPAC Name

6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C5H6N4S/c1-4-2-10-5-7-6-3-9(5)8-4/h2-3,8H,1H3

InChI Key

LDZMLHALXRDROF-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NN=CN2N1

Origin of Product

United States

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